
1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of urea derivatives often involves the condensation of amines with isocyanates or carbodiimides. For example, flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been synthesized to optimize the spacer length linking two pharmacophoric moieties and test compounds with greater conformational flexibility, indicating a method that might be applicable to the synthesis of 1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea (Vidaluc et al., 1995).
Molecular Structure Analysis
The molecular structure of urea derivatives, including 1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, can be characterized using techniques such as NMR, X-ray crystallography, and mass spectrometry. These methods provide detailed information about the molecular framework, spatial arrangement of atoms, and electronic structure. For instance, the crystal structure of a related compound, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was characterized using single-crystal X-ray diffraction, illustrating a method to analyze the molecular structure (Ch Hu et al., 2018).
Chemical Reactions and Properties
Urea derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. These reactions include nucleophilic addition, condensation, and rearrangement reactions. For example, the Lossen rearrangement has been used to convert carboxylic acids to ureas, showcasing the type of chemical transformations that urea derivatives can undergo (Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of urea derivatives like 1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and applications. Studies on related compounds provide insights into methods for analyzing these properties, such as differential scanning calorimetry and thermogravimetric analysis.
Chemical Properties Analysis
The chemical properties of 1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, including reactivity, stability, and interactions with other molecules, are critical for its potential applications. Investigations into the chemical behavior of similar urea derivatives reveal their potential as enzyme inhibitors, highlighting their chemical properties and potential applications in medicinal chemistry (Vidaluc et al., 1994).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-2-25-18-6-4-3-5-16(18)21-19(23)20-13-17(15-7-12-26-14-15)22-8-10-24-11-9-22/h3-7,12,14,17H,2,8-11,13H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSAYCFFMSUZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

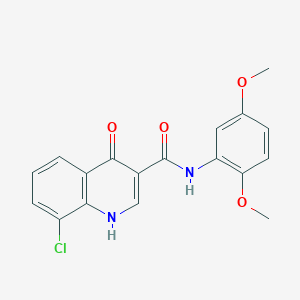
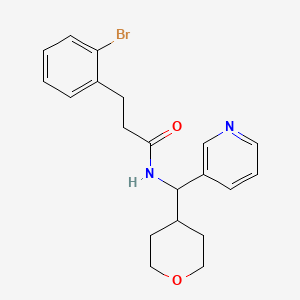
![6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2489406.png)
![4-benzoyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2489409.png)
![N-[6-amino-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-4-oxo-1H-pyrimidin-5-yl]benzamide](/img/structure/B2489412.png)
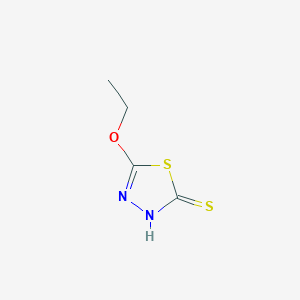
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2489415.png)
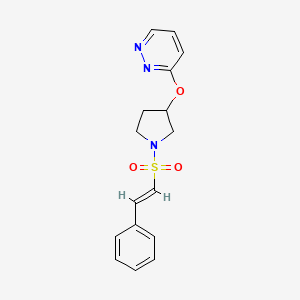
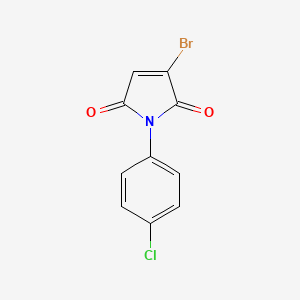
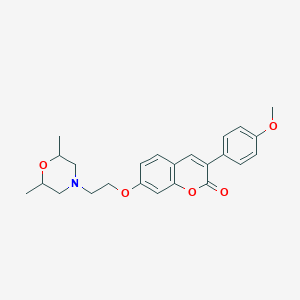
![4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine](/img/structure/B2489421.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2489423.png)
![1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2489426.png)